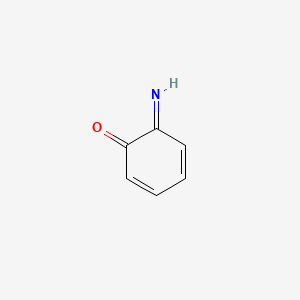
6-Iminocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iminocyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C6H5NO. It is the monoimine of 1,2-benzoquinone and is functionally related to 1,2-benzoquinone . This compound is also known by other names such as 1,2-benzoquinone monoimine and o-benzoquinone imine . It is a quinone imine, which means it is an imine formed formally from a quinone by replacing one or more atoms of quinonoid oxygen with =NH or =NR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iminocyclohexa-2,4-dienone typically involves the reaction of 1,2-benzoquinone with ammonia or primary amines under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization or chromatography to obtain pure 6-iminocyclohexa-2,4-dienone .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Iminocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-benzoquinone.
Reduction: It can be reduced to form 1,2-dihydroxybenzene.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: 1,2-dihydroxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iminocyclohexa-2,4-dien-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-iminocyclohexa-2,4-dienone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various redox processes . Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state .
Comparison with Similar Compounds
6-Iminocyclohexa-2,4-dien-1-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
1,2-Benzoquinone: It is the parent compound of 6-iminocyclohexa-2,4-dienone and shares similar redox properties.
1,4-Benzoquinone: It is another quinone imine but differs in the position of the imine group.
N-Acetyl-1,4-benzoquinone imine: It is a derivative of 1,4-benzoquinone and has different reactivity and applications.
This compound stands out due to its specific imine group position and its ability to participate in unique redox reactions .
Properties
CAS No. |
4377-76-8 |
|---|---|
Molecular Formula |
C6H5NO |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
6-iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H5NO/c7-5-3-1-2-4-6(5)8/h1-4,7H |
InChI Key |
PEARLFKWERPXDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=N)C(=O)C=C1 |
Canonical SMILES |
C1=CC(=N)C(=O)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dimethyl-2-piperidinomethyl-2,3-dihydrothiazolo[2,3-f]xanthine](/img/structure/B1257351.png)

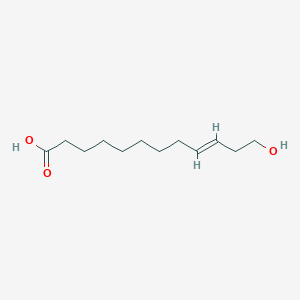
![4-(7-Ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1257357.png)
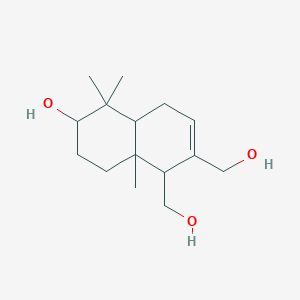
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1257360.png)

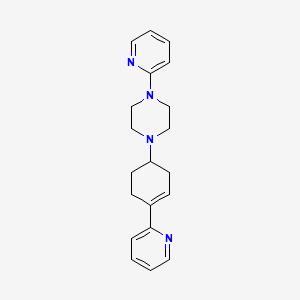
![(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B1257365.png)
![(1R,2S,5R,9S,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257366.png)
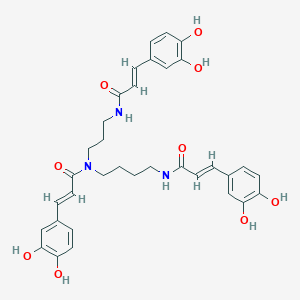
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1257368.png)
![(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1257369.png)
